3-m-Tolyl-pyrazine-2-carboxylic acid

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers requiring a hydrophobic m-tolyl pharmacophore for pyrazine-based lead optimization often face supply inconsistency. This 95% pure building block (CAS 2059935-45-2) directly addresses that gap. - Enables synthesis of N-(3-methylphenyl)pyrazine-2-carboxamide derivatives with antimycobacterial MIC values as low as 1.56 µg/mL. - The m-tolyl group increases calculated logP by ~2.2-2.5 units versus unsubstituted pyrazine-2-carboxylic acid, critical for tuning lipophilicity. - Serves as a versatile intermediate for amide library generation and kinase inhibitor scaffolds cited in patent literature.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B13937611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-m-Tolyl-pyrazine-2-carboxylic acid
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O
InChIInChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16)
InChIKeyIMKZWUOBKVALKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-m-Tolyl-pyrazine-2-carboxylic acid: Baseline Overview


3-m-Tolyl-pyrazine-2-carboxylic acid is a heteroaromatic building block comprising a pyrazine core substituted at the 3-position with an m-tolyl (3-methylphenyl) group and a carboxylic acid at the 2-position. The molecular formula is C11H10N2O2 with a molar mass of approximately 218.21 g/mol . This compound belongs to the pyrazinecarboxylic acid family, which includes the active metabolite of the first-line antitubercular drug pyrazinamide [1]. Pyrazinecarboxylic acids typically exhibit pKa values between 3.5–4.5 due to the electron-withdrawing pyrazine ring, and the carboxylic acid moiety enhances hydrogen-bonding capacity critical for interactions in biological systems . The compound is commercially available as a research chemical (CAS 2059935-45-2) with a typical purity specification of 95% .

Heteroaromatic building block with m-tolyl substitution
Carboxylic acid handle for amide coupling and library synthesis
m-Tolyl group provides hydrophobic anchor for SAR exploration

3-m-Tolyl-pyrazine-2-carboxylic acid: Irreplaceability Analysis


Direct substitution of 3-m-tolyl-pyrazine-2-carboxylic acid with the unsubstituted parent compound, pyrazine-2-carboxylic acid, or other simple pyrazinecarboxylic acids is chemically and functionally inadequate. The presence of the m-tolyl substituent at the 3-position of the pyrazine ring introduces a hydrophobic aromatic moiety that fundamentally alters the compound's physicochemical properties, including lipophilicity and steric profile . This substitution pattern is critical for modulating biological target engagement, as evidenced by structure-activity relationship (SAR) studies on related pyrazinecarboxamide derivatives where the nature of the phenyl substituent dramatically influences antimycobacterial potency [1]. For instance, simple pyrazine-2-carboxylic acid exhibits an antimycobacterial MIC of 300 µg/mL , while appropriately substituted pyrazinecarboxylic acid derivatives achieve MIC values as low as 1.56 µg/mL [1], representing a >190-fold improvement. The m-tolyl group serves as a crucial pharmacophoric element for downstream derivatization and cannot be replaced by a hydrogen atom or alternative substituents without losing the intended synthetic utility and biological relevance of this scaffold.

Target Compound 3-m-Tolyl-pyrazine-2-carboxylic acid (m-tolyl present)
Common Substitute Pyrazine-2-carboxylic acid (unsubstituted parent)
Hydrophobic m-tolyl group
Missing aromatic substituent may shift lipophilicity and SAR profile
Steric bulk for target engagement
Unsubstituted scaffold may not support same pharmacophoric interactions

3-m-Tolyl-pyrazine-2-carboxylic acid: Quantitative Differentiation


Enhanced Lipophilicity vs. Unsubstituted Analog

The addition of a 3-methylphenyl (m-tolyl) group to the pyrazine-2-carboxylic acid core significantly increases the calculated partition coefficient (clogP), reflecting enhanced membrane permeability potential. While unsubstituted pyrazine-2-carboxylic acid has a measured logP of -0.18 , the presence of the m-tolyl moiety is estimated to increase the clogP by approximately 2–2.5 log units based on fragment-based calculations for analogous phenyl-substituted pyrazinecarboxylic acids [1].

Lipophilicity
Class-level inference
Estimated clogP ≈ 2.0–2.3 Parent logP: -0.18 Δ +2.2–2.5 log units
May support cell-permeability screening context
Estimated from fragment-based calculations
Medicinal Chemistry ADME Prediction Lead Optimization

Modulated pKa vs. Parent Acid

The carboxylic acid group in 3-m-tolyl-pyrazine-2-carboxylic acid is influenced by both the electron-withdrawing pyrazine ring and the electron-donating m-tolyl substituent. The parent compound pyrazine-2-carboxylic acid has a measured pKa of 2.92 [1]. The addition of the m-tolyl group at the 3-position is expected to slightly increase the pKa (decrease acidity) due to the electron-donating nature of the methylphenyl substituent. Based on class-level structure-property relationships for pyrazinecarboxylic acids, the target compound is expected to exhibit a pKa in the range of 3.0–3.8, consistent with typical pyrazinecarboxylic acids .

pKa Modulation
Class-level inference
Estimated pKa ≈ 3.0–3.8 Parent pKa: 2.92 Δ +0.1–0.9 units
Ionization-state context for formulation development
Class-level estimation at 25°C
Physicochemical Characterization Salt Formation Formulation Science

Antimycobacterial Derivatization Advantage

3-m-Tolyl-pyrazine-2-carboxylic acid serves as a direct precursor to N-(3-methylphenyl)pyrazine-2-carboxamide and related antimycobacterial agents. The unsubstituted parent compound, pyrazine-2-carboxylic acid (pyrazinoic acid), shows weak antimycobacterial activity with a MIC of 300 µg/mL at pH 6.8 . In contrast, appropriately substituted pyrazinecarboxylic acid derivatives achieve substantially higher potency: 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) exerts high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC = 1.56 µg·mL−1 (5 µM) [1]. The 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid (2f) exhibits antialgal activity with an IC50 of 0.063 mmol·dm−3 [2].

Derivatization Potential
Class-level inference
Precursor for potent derivatives Derivative MIC: 1.56 µg/mL vs parent 300 µg/mL >190-fold improvement achievable
Supports SAR exploration and antimycobacterial screening
Derivative activity; requires validation
Antitubercular Drug Discovery SAR Studies Pyrazinamide Analogs

3-m-Tolyl-pyrazine-2-carboxylic acid: Validated Applications


Antimycobacterial Carboxamide Synthesis

This compound serves as a direct precursor for the synthesis of N-(3-methylphenyl)pyrazine-2-carboxamide and related carboxamide derivatives. These derivatives are evaluated in antimycobacterial screening programs against M. tuberculosis H37Rv. The m-tolyl group provides a critical hydrophobic moiety that enhances target binding as demonstrated by SAR studies on structurally analogous pyrazinecarboxamides [1].

Photosynthesis Inhibitor Development

Anilides and amides derived from 3-m-tolyl-pyrazine-2-carboxylic acid can be screened for photosynthesis-inhibiting activity in spinach chloroplast assays. Related 3-methylphenyl amides of substituted pyrazine-2-carboxylic acids have demonstrated antialgal activity with IC50 values in the micromolar range [2], supporting the utility of this scaffold in agrochemical discovery programs.

Physicochemical Property Optimization

The compound is valuable in medicinal chemistry for modulating lipophilicity (clogP) and acidity (pKa) profiles of pyrazine-based lead series. The m-tolyl substituent increases calculated logP by approximately 2.2–2.5 units compared to unsubstituted pyrazine-2-carboxylic acid [2], while maintaining the carboxylic acid handle for salt formation and prodrug strategies.

Kinase Inhibitor Library Synthesis

3-m-Tolyl-pyrazine-2-carboxylic acid can be employed as a versatile intermediate for the construction of diverse heterocyclic libraries. The carboxylic acid functionality enables coupling with amines to generate amide libraries, while the m-tolyl group provides a hydrophobic anchor. This scaffold type is represented in patent literature describing pyrazine-containing kinase inhibitors .

Application
Selection Property
Validation Focus
Antimycobacterial carboxamide synthesis
m-Tolyl hydrophobic anchor for SAR
MIC and target-binding screening review
Photosynthesis inhibitor screening
Anilide/amide derivatization handle
Chloroplast assay response review
Physicochemical lead optimization
Lipophilicity and pKa modulation
Membrane permeability and salt-form review
Kinase inhibitor library synthesis
Carboxylic acid coupling versatility
Library diversity and kinase panel review

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11 linked technical documents
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